molecular formula C10H12O4 B569678 Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate CAS No. 123359-32-0

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate

Cat. No.: B569678
CAS No.: 123359-32-0
M. Wt: 196.202
InChI Key: PDFUCDWETSQSSU-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate typically involves the esterification of ®-2-hydroxy-3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate stands out due to its dual role as a nitrification inhibitor and a modulator of root system architecture. Its ability to influence both nitrogen cycling in soil and plant growth makes it a valuable compound in agricultural and environmental research .

Properties

IUPAC Name

methyl (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFUCDWETSQSSU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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